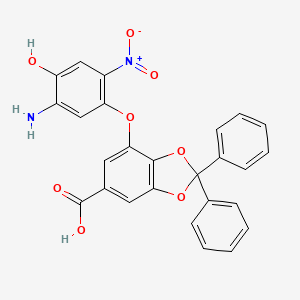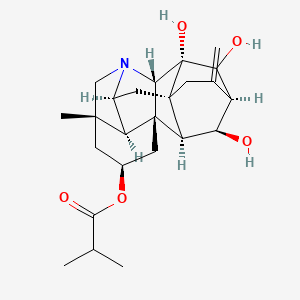![molecular formula C183H281N57O54S2 B561549 [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide CAS No. 313988-89-5](/img/structure/B561549.png)
[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” is a potent and selective Y5 neuropeptide Y receptor agonist . It is a chain of amino acids bound together via covalent peptide bonds .
Synthesis Analysis
The synthesis of polypeptides involves the formation of covalent peptide bonds . The process of protein synthesis involves translation from RNA to polypeptide .Molecular Structure Analysis
The molecular structure of a polypeptide is a continuous, unbranched chain of amino acids joined by peptide bonds . The peptide sequence of “[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 over Y1, Y2, and Y4 .Chemical Reactions Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 (IC 50 = 0.24 nM in HEK293 cells expressing the human receptor) over Y1, Y2, and Y4 (IC 50 s = 530, >500, and 51 nM, respectively, in BHK-21 cells expressing the human receptors) .Physical And Chemical Properties Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” has an empirical formula of C183H281N57O54S2 and a molecular weight of 4207.67 . It is a solid substance with a peptide content of ≥80%. It is stored in desiccated conditions at a temperature of -20°C .Applications De Recherche Scientifique
The compound has been identified as a selective agonist for the Y5 receptor, with implications for understanding appetite regulation and stress sensitivity. Walker et al. (2009) found that the Y5 receptor antagonist Lu AA33810 blocked feeding elicited by intracerebroventricular injection of this compound in rats, suggesting its role in appetite regulation and stress response mechanisms (Walker et al., 2009).
Dumont et al. (2004) demonstrated that iodinated [cPP1-7, NPY19-23, Ala31, Aib32, Gln34]hPP is a useful tool for studying Y5 receptor subtype, indicating its utility in receptor autoradiography studies (Dumont et al., 2004).
Research by Beck‐Sickinger et al. (2019) highlighted the compound's utility in labeling Y5 receptors preferentially, providing insights into the unique features of the Y5 receptor subtype (Beck‐Sickinger et al., 2019).
The compound has been used in studies to differentiate the roles of Y1 and Y5 receptors in various physiological processes, such as feeding in guinea pigs (Lecklin et al., 2003) and modulation of emotional processes and body weight in rats (Morales-Medina et al., 2012) (Lecklin et al., 2003); (Morales-Medina et al., 2012).
Cabrele et al. (2000) developed a Y5 receptor-selective analog of neuropeptide Y, demonstrating its role as an agonist and its impact on feeding in rats (Cabrele et al., 2000).
Packiarajan et al. (2011) synthesized compounds with high affinity at the NPY(5) receptor, showing their potential in inhibiting feeding behavior elicited by the compound (Packiarajan et al., 2011).
Mécanisme D'action
Target of Action
The primary target of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide is the Neuropeptide Y receptor Y5 . This receptor is a protein that is part of the neuropeptide Y family of receptors, which play crucial roles in a variety of biological functions, including food intake, circadian rhythm, and cardiovascular regulation .
Mode of Action
As an agonist of the NPY receptor Y5, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide binds to the receptor, activating it . This activation triggers a series of intracellular events, leading to the physiological responses associated with the receptor .
Biochemical Pathways
Upon activation of the NPY receptor Y5, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide influences several biochemical pathways. For instance, it has been shown to increase VEGF levels in vitro . VEGF, or Vascular Endothelial Growth Factor, is a signal protein that stimulates the formation of blood vessels. By increasing VEGF levels, the compound may influence angiogenesis, the formation of new blood vessels from pre-existing ones .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
In vitro, [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide has been shown to increase VEGF levels, as well as endothelial branch length and the number of branch points, in 4T1 murine mammary carcinoma cells in a concentration-dependent manner . This suggests that the compound may have potential effects on angiogenesis and vascular development .
Action Environment
The action of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules, such as proteolytic enzymes, can influence the compound’s action by potentially degrading it or altering its activity .
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMCMRQWOIRILO-VRGOUOKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H281N57O54S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4208 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide interact with its target and what are the downstream effects?
A1: [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide acts as a selective agonist for the Y5 receptor, a subtype of the NPY receptor family []. Upon binding to the Y5 receptor, it initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization []. This decrease in cAMP and calcium levels is associated with various physiological effects, including the stimulation of feeding behavior [].
Q2: What is the significance of using [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in NPY research, particularly regarding stress and anxiety?
A2: The use of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in research helps to elucidate the specific role of the Y5 receptor in NPY signaling pathways []. By selectively activating this receptor subtype, researchers can observe its distinct contributions to physiological processes, including feeding behavior, stress response, and anxiety-like behaviors in animal models []. This knowledge is crucial for understanding the potential of targeting the Y5 receptor for therapeutic interventions in conditions involving stress, anxiety, and metabolic disorders.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)






![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)
